molecular formula C18H16Cl2N2O4 B1364374 Methyl 2-benzamido-3-[(2,6-dichlorophenyl)methoxyimino]propanoate

Methyl 2-benzamido-3-[(2,6-dichlorophenyl)methoxyimino]propanoate

Cat. No.: B1364374
M. Wt: 395.2 g/mol
InChI Key: PBHSIXKXNKXLIX-UHFFFAOYSA-N
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Description

Methyl 2-benzamido-3-[(2,6-dichlorophenyl)methoxyimino]propanoate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoylamino group, a dichlorobenzyl group, and an oxime moiety.

Preparation Methods

The synthesis of Methyl 2-benzamido-3-[(2,6-dichlorophenyl)methoxyimino]propanoate involves several steps, typically starting with the preparation of the benzoylamino and dichlorobenzyl intermediates. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of flow microreactors to enhance efficiency and sustainability .

Chemical Reactions Analysis

Methyl 2-benzamido-3-[(2,6-dichlorophenyl)methoxyimino]propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structural features. Additionally, it can be utilized in industrial processes for the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of Methyl 2-benzamido-3-[(2,6-dichlorophenyl)methoxyimino]propanoate involves its interaction with specific molecular targets and pathways. The benzoylamino group may interact with enzymes or receptors, while the dichlorobenzyl group could influence the compound’s binding affinity and specificity. The oxime moiety may play a role in the compound’s reactivity and stability .

Comparison with Similar Compounds

Methyl 2-benzamido-3-[(2,6-dichlorophenyl)methoxyimino]propanoate can be compared with other similar compounds, such as methyl 2-(benzoylamino)benzoate and methyl 2-(dimethylamino)benzoate. These compounds share some structural similarities but differ in their functional groups and overall reactivity. The unique combination of the benzoylamino, dichlorobenzyl, and oxime groups in this compound sets it apart from these similar compounds .

Properties

Molecular Formula

C18H16Cl2N2O4

Molecular Weight

395.2 g/mol

IUPAC Name

methyl 2-benzamido-3-[(2,6-dichlorophenyl)methoxyimino]propanoate

InChI

InChI=1S/C18H16Cl2N2O4/c1-25-18(24)16(22-17(23)12-6-3-2-4-7-12)10-21-26-11-13-14(19)8-5-9-15(13)20/h2-10,16H,11H2,1H3,(H,22,23)

InChI Key

PBHSIXKXNKXLIX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C=NOCC1=C(C=CC=C1Cl)Cl)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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